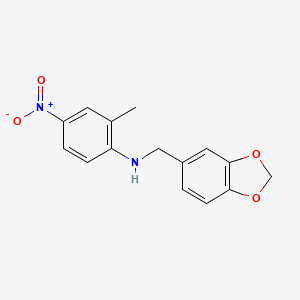

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-10-6-12(17(18)19)3-4-13(10)16-8-11-2-5-14-15(7-11)21-9-20-14/h2-7,16H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWKCHOVIMSRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline typically involves the reaction of 1,3-benzodioxole with an appropriate aniline derivative under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline exhibits notable antimicrobial properties. Studies have shown its effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study: Synthesis and Testing

A study synthesized derivatives of this compound and tested their efficacy against common pathogens. Results demonstrated that certain derivatives had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating potential for therapeutic use .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a treatment for inflammatory diseases .

Agrochemical Applications

Pesticide Development

this compound has been explored as a precursor for developing novel pesticides. Its structural features allow it to interact with biological systems effectively, providing a basis for designing compounds that can target specific pests while minimizing environmental impact.

Case Study: Efficacy Trials

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The results support its use as an environmentally friendly pesticide alternative .

Analytical Chemistry

This compound is also used in analytical chemistry as a reference standard for various analytical techniques such as HPLC and GC-MS due to its stable nature and well-defined chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline involves its interaction with molecular targets such as tubulin. This interaction can lead to the inhibition of tubulin polymerization, causing cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of microtubule dynamics, which is crucial for cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

2.3 Physicochemical Properties

- Optical Activity: MNA (2-methyl-4-nitroaniline) is a benchmark NLO material with a high second-harmonic generation (SHG) coefficient. The benzodioxole group in the target compound may further polarize the electron density, increasing χ² nonlinearity .

- Solubility : N,N-Dimethyl-3-nitroaniline () shows higher solubility in polar solvents due to its tertiary amine, whereas the target compound’s benzodioxole group may confer solubility in aromatic solvents .

- Thermal Stability : Benzodioxole-containing compounds (e.g., Schiff bases in ) often exhibit higher melting points and stability compared to alkyl-substituted nitroanilines, suggesting similar trends for the target compound .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural composition that includes:

- Benzodioxole moiety : Contributes to its biological activity.

- Nitro group : Known for enhancing interaction with biological targets.

- Aniline component : Imparts reactivity that can lead to various derivatives.

The molecular formula is CHNO with a CAS number of 191595-08-1. Its melting point is reported to be around 119-121°C, indicating stability under moderate conditions .

Antitumor Properties

Research indicates that compounds with a benzodioxole structure often exhibit significant antitumor activities. This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| CCRF-CEM | 328 |

| MIA PaCa-2 | 644 |

These values suggest that the compound may serve as a lead candidate for further development as an anticancer agent.

The proposed mechanism of action involves the interaction of the nitro group with biological targets such as enzymes or receptors involved in cancer progression. The compound's ability to undergo reduction reactions to form amines could enhance its biological activity by increasing binding affinity to these targets .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzodioxole and nitro groups can significantly influence the biological efficacy of related compounds. For instance, variations in substituents on the aniline ring can alter both potency and selectivity against different biological targets. A comparative analysis with similar compounds reveals:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline | Benzodioxole core with different substitution | Exhibits distinct biological activity profiles |

| 4-Nitroaniline | Simple aniline with nitro group | Lacks benzodioxole moiety; simpler structure |

| N,N-Dimethylbenzamide | Amide derivative with benzene ring | Different functional groups affecting reactivity |

This table illustrates how structural variations can lead to diverse biological activities among related compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzodioxole derivatives, providing insights into their potential therapeutic applications:

- Antidiabetic Potential : A study synthesized various benzodioxole carboxamide derivatives, revealing significant inhibitory effects on α-amylase, a key enzyme in carbohydrate metabolism. One derivative demonstrated an IC50 value of 8.5 µM against this enzyme, highlighting the potential for developing antidiabetic agents from this class of compounds .

- Antimicrobial Activity : Compounds similar to this compound have shown antimicrobial properties against various pathogens, suggesting broader applications in treating infectious diseases .

- Inhibition Studies : Interaction studies indicated that this compound might affect cellular pathways involved in inflammation and cancer progression. Further exploration into its binding affinities and specific targets is warranted to fully elucidate its mechanisms .

Q & A

Q. Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzodioxole protons at δ 6.7–7.0 ppm, nitro group deshielding effects).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₃N₂O₄: 293.0825).

Elemental analysis : Carbon/nitrogen ratios to verify stoichiometry .

Q. What structural features influence its reactivity in nucleophilic substitution or redox reactions?

- Key features :

Electron-withdrawing nitro group : Activates the aromatic ring for nucleophilic substitution at the ortho/para positions.

Benzodioxole moiety : Enhances electron density via the dioxole oxygen atoms, potentially stabilizing intermediates in redox reactions.

- Experimental design : Electrochemical studies (cyclic voltammetry) can quantify redox potentials, while kinetic assays under varying pH/temperature reveal substituent effects .

Advanced Research Questions

Q. How does the benzodioxole substituent affect nonlinear optical (NLO) properties compared to simpler nitroaniline derivatives?

- Methodology :

Hyper-Rayleigh scattering (HRS) : Measure second-harmonic generation (SHG) efficiency.

DFT calculations : Compare dipole moments and hyperpolarizability (β) values with analogs like 2-methyl-4-nitroaniline (MNA).

- Findings : The benzodioxole group increases π-conjugation, leading to higher β values (e.g., ~2× MNA’s β in polymer matrices like PLLA/PCL) .

Q. What strategies resolve crystallographic ambiguities in its solid-state structure?

- Approach :

Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement, focusing on resolving disorder in the benzodioxole methyl group.

ORTEP-3 visualization : Analyze thermal ellipsoids to distinguish static vs. dynamic disorder.

- Case study : Similar compounds (e.g., N-benzylidene-4-methoxyaniline) require high-resolution data (d-spacing < 0.8 Å) and twinning corrections for accurate space-group assignment .

Q. How can computational models predict its interactions with biological targets (e.g., enzymes or receptors)?

- Protocol :

Molecular docking (AutoDock/Vina) : Screen against protein databases (e.g., PDB) using the nitroaniline group as a hydrogen-bond acceptor.

MD simulations : Assess binding stability (RMSD < 2.0 Å) in aqueous environments over 100-ns trajectories.

- Example : Analogous benzodioxole derivatives show affinity for cytochrome P450 enzymes, requiring free-energy perturbation (FEP) analysis for validation .

Q. What experimental evidence exists for its potential neuroprotective or cytotoxic activity?

- In vitro assays :

MTT assay : Test cytotoxicity in neuronal (SH-SY5Y) and cancer (HeLa) cell lines (IC₅₀ thresholds < 50 μM).

ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress modulation.

- Findings : Epoxyisoindole derivatives with benzodioxole groups exhibit neuroprotective effects via Nrf2 pathway activation, but structure-activity relationships (SAR) remain underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.